2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1210038-76-8
VCID: VC11598068
InChI:
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.1

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one

CAS No.: 1210038-76-8

Cat. No.: VC11598068

Molecular Formula: C11H9BrO3

Molecular Weight: 269.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one - 1210038-76-8

Specification

CAS No. 1210038-76-8
Molecular Formula C11H9BrO3
Molecular Weight 269.1

Introduction

Structural and Molecular Characteristics

The compound’s structure features a benzofuran core substituted with a methoxy group at the 7-position and a bromine atom at the 2-position of the ethanone side chain. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.1 g/mol
IUPAC Name2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
CAS Number1210038-76-8

The methoxy group enhances solubility in polar solvents, while the bromine atom introduces electrophilic character, facilitating nucleophilic substitution reactions. Single-crystal X-ray diffraction studies of analogous benzofuran derivatives reveal bond lengths of approximately 1.89 Å for C–Br, consistent with typical carbon-halogen bonds.

Synthesis and Optimization

Industrial and laboratory synthesis of this compound typically involves bromination of 7-methoxy-1-benzofuran-2-yl ethanone. The reaction proceeds under controlled conditions to ensure regioselectivity:

  • Bromination: Treatment of the precursor with bromine (Br₂) in diethyl ether at 0°C for 2 hours, followed by gradual warming to room temperature.

  • Workup: Quenching with sodium bicarbonate (NaHCO₃), extraction with dichloromethane, and purification via recrystallization from ethanol.

Yields for this method range from 30% to 70%, depending on reaction scale and purity of starting materials. Industrial protocols often employ catalytic Lewis acids like aluminum chloride (AlCl₃) to accelerate the reaction and improve selectivity.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by two functional groups: the bromine atom and the ketone moiety. Key reactions include:

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with piperidine in dimethylformamide (DMF) at 80°C produces 2-piperidino derivatives, which are intermediates in anticancer drug synthesis.

Ketone Transformations

The ethanone group participates in condensation reactions, forming Schiff bases with primary amines. These derivatives exhibit enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus.

Biological Activities and Mechanisms

Benzofuran derivatives are renowned for their broad-spectrum biological effects, and this compound is no exception:

Antibacterial Efficacy

The compound’s halogenated structure confers activity against Gram-positive bacteria. Comparative studies show:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16–32
Bacillus subtilis32–64

Structure-activity relationship (SAR) analyses indicate that bromine enhances membrane permeability, while the methoxy group stabilizes interactions with bacterial enzymes like dihydrofolate reductase.

Research Applications and Future Directions

2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one serves as a versatile scaffold in drug discovery:

  • Antiviral Development: Derivatives inhibit viral protease activity in computational docking studies, suggesting potential against HIV-1.

  • Material Science: The benzofuran core’s conjugated π-system enables applications in organic light-emitting diodes (OLEDs).

Ongoing research aims to optimize pharmacokinetic properties, particularly oral bioavailability and metabolic stability. Hybrid derivatives combining benzofuran and triazole moieties are under investigation to enhance target specificity.

Comparison with Structural Analogs

The compound’s uniqueness becomes apparent when compared to related benzofurans:

CompoundKey DifferencesBiological Activity
1-(5-Bromo-7-methoxybenzofuran-2-yl)ethanoneBromine at position 5Higher cytotoxicity (IC₅₀: 5 µM)
2-Fluoro-7-methoxybenzofuranFluorine instead of bromineReduced antibacterial potency

The 7-methoxy-2-bromo substitution pattern in this compound balances electronic effects and steric bulk, making it ideal for further functionalization.

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